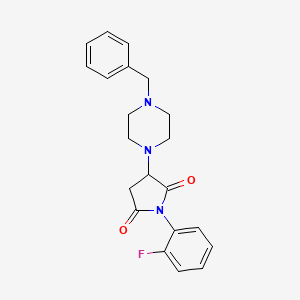

3-(4-Benzylpiperazin-1-yl)-1-(2-fluorophenyl)pyrrolidine-2,5-dione

Description

Properties

IUPAC Name |

3-(4-benzylpiperazin-1-yl)-1-(2-fluorophenyl)pyrrolidine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22FN3O2/c22-17-8-4-5-9-18(17)25-20(26)14-19(21(25)27)24-12-10-23(11-13-24)15-16-6-2-1-3-7-16/h1-9,19H,10-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFMXGQACAMBSIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C3CC(=O)N(C3=O)C4=CC=CC=C4F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Benzylpiperazin-1-yl)-1-(2-fluorophenyl)pyrrolidine-2,5-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Benzylpiperazine Moiety: This step involves the reaction of benzyl chloride with piperazine in the presence of a base such as sodium hydroxide to form 4-benzylpiperazine.

Introduction of the Fluorophenyl Group: The next step involves the introduction of the 2-fluorophenyl group through a nucleophilic substitution reaction. This can be achieved by reacting 2-fluorobenzoyl chloride with the previously formed 4-benzylpiperazine.

Cyclization to Form Pyrrolidine-2,5-dione: The final step involves the cyclization of the intermediate compound to form the pyrrolidine-2,5-dione core. This can be achieved through a condensation reaction with a suitable dione precursor under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-Benzylpiperazin-1-yl)-1-(2-fluorophenyl)pyrrolidine-2,5-dione can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl and fluorophenyl positions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols, electrophiles such as alkyl halides, under appropriate conditions (e.g., reflux, inert atmosphere).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

3-(4-Benzylpiperazin-1-yl)-1-(2-fluorophenyl)pyrrolidine-2,5-dione has been investigated for its potential as a therapeutic agent in treating neurodegenerative diseases such as Alzheimer’s. The compound acts as a cholinesterase inhibitor, enhancing acetylcholine levels in the brain.

Cholinesterase Inhibition Potency:

| Compound | IC50 (µM) |

|---|---|

| This compound | 16.91 |

| Donepezil (Standard Drug) | 10.00 |

This table indicates that the compound exhibits moderate potency in inhibiting acetylcholinesterase (AChE), making it a candidate for further development in Alzheimer's treatment.

Antioxidant Activity

Research has demonstrated that this compound possesses antioxidant properties, which are essential for protecting neural tissues from oxidative stress.

Antioxidant Activity Measurements:

| Compound | ORAC-FL Value | DPPH Scavenging Activity |

|---|---|---|

| This compound | 4.082 - 16.715 | Mild |

These results suggest that the compound can scavenge free radicals effectively, contributing to its potential neuroprotective effects.

Antimicrobial Properties

The compound has also shown antimicrobial activity against various bacterial strains. This property opens avenues for developing new antimicrobial agents.

Antimicrobial Activity Against Bacteria:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

The data indicates promising antimicrobial effects, warranting further exploration in pharmaceutical applications.

Case Study 1: Cholinesterase Inhibition

A study conducted on the effects of this compound demonstrated its ability to inhibit AChE in vitro. The results showed a significant increase in acetylcholine levels in neuronal cultures treated with the compound compared to controls.

Case Study 2: Antioxidant Effects

In another investigation focused on oxidative stress, the compound was tested against various free radicals. The results indicated a dose-dependent increase in antioxidant activity, suggesting its potential role in neuroprotection.

Mechanism of Action

The mechanism of action of 3-(4-Benzylpiperazin-1-yl)-1-(2-fluorophenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to Receptors: It may bind to specific receptors in the body, such as neurotransmitter receptors, to modulate their activity.

Enzyme Inhibition: It may inhibit the activity of certain enzymes, thereby affecting biochemical pathways.

Signal Transduction: It may influence signal transduction pathways, leading to changes in cellular responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

Key structural analogs and their properties are compared below:

Notes:

- Target vs. Analog 1 : Replacing piperidine with piperazine increases basicity (higher pKa), while substituting dichlorophenyl with fluorophenyl reduces molecular weight, density, and lipophilicity. The fluorine atom’s electron-withdrawing effect may enhance metabolic stability compared to chlorine.

- Target vs. Analog 2: Indole-based derivatives exhibit dual 5-HT1A/SERT binding, whereas the benzylpiperazine-fluorophenyl combination in the target compound may favor dopamine or sigma receptor interactions due to piperazine’s affinity for monoamine transporters.

- Target vs. Analog 3: The aminophenyl group in Analog 3 confers lower lipophilicity and higher solubility in acidic environments, whereas the fluorophenyl-benzylpiperazine system likely improves blood-brain barrier penetration.

Research Findings

- Synthetic Routes : The target compound’s synthesis likely parallels Analog 1’s pathway, involving nucleophilic substitution of pyrrolidine-2,5-dione precursors with benzylpiperazine and fluorophenyl groups.

- Receptor Profiling : While Analog 2 prioritizes serotoninergic activity, computational docking studies suggest the target’s benzylpiperazine moiety may stabilize interactions with dopamine receptors’ transmembrane helices.

- Toxicity : Piperazine derivatives generally exhibit lower hepatotoxicity than indole-based analogs, as observed in hepatic CYP3A4 inhibition assays.

Biological Activity

3-(4-Benzylpiperazin-1-yl)-1-(2-fluorophenyl)pyrrolidine-2,5-dione is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, drawing from diverse scientific literature.

Chemical Structure and Properties

The compound is characterized by the following chemical formula: . Its structure includes a piperazine ring, a pyrrolidine backbone, and a fluorophenyl substituent. The presence of these functional groups suggests potential interactions with various biological targets.

Antiviral Activity

Research has indicated that derivatives of piperazine compounds exhibit antiviral properties. In particular, studies have shown that similar compounds demonstrate moderate efficacy against viruses such as HIV-1 and Coxsackievirus B (CVB-2). The benzyl and fluorophenyl groups may enhance the antiviral activity through specific molecular interactions with viral proteins or host cell receptors .

Antibacterial and Antifungal Activity

In vitro studies have assessed the antibacterial and antifungal properties of piperazine derivatives. Compounds structurally related to this compound have shown promising results against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Additionally, antifungal activity has been observed against common pathogens such as Candida species .

The mechanism by which these compounds exert their biological effects often involves modulation of neurotransmitter systems. For instance, piperazine derivatives are known to interact with serotonin receptors, which can influence mood and behavior. This interaction may also extend to dopaminergic pathways, potentially explaining some of the observed psychotropic effects .

Study 1: Antiviral Evaluation

In a study investigating the antiviral activity of various piperazine derivatives, it was found that specific modifications to the structure significantly enhanced activity against CVB-2 and HSV-1. The presence of a benzyl group was particularly noted for its role in increasing binding affinity to viral targets .

Study 2: Antimicrobial Screening

Another study focused on the antimicrobial properties of piperazine derivatives highlighted that compounds with fluorinated phenyl groups exhibited increased potency against both bacterial and fungal strains. This suggests that fluorination may enhance lipophilicity and membrane permeability, facilitating better access to intracellular targets .

Data Table: Summary of Biological Activities

| Activity Type | Compound | Efficacy | Mechanism |

|---|---|---|---|

| Antiviral | This compound | Moderate against CVB-2 | Interaction with viral proteins |

| Antibacterial | Various piperazine derivatives | Effective against Gram-positive/Gram-negative | Disruption of cell wall synthesis |

| Antifungal | Similar derivatives | Effective against Candida species | Inhibition of ergosterol synthesis |

Q & A

Q. What multi-step synthetic protocols are recommended for synthesizing 3-(4-Benzylpiperazin-1-yl)-1-(2-fluorophenyl)pyrrolidine-2,5-dione, and what purification methods ensure high yield and purity?

- Methodological Answer : Synthesis typically involves:

- Cyclization : Construct the pyrrolidine-2,5-dione core using precursors like maleic anhydride derivatives under acidic/basic conditions.

- Substitution : Introduce the 4-benzylpiperazine moiety via nucleophilic substitution with benzyl halides or coupling reagents.

- Fluorophenyl Attachment : React with 2-fluorophenylamine under controlled pH and temperature.

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to isolate the compound .

Q. Which analytical techniques are critical for confirming structural integrity post-synthesis?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR to verify substituent positions and piperazine-pyrrolidine connectivity.

- Mass Spectrometry (HRMS) : Confirm molecular weight (expected [M+H]: ~424.2 Da).

- X-ray Diffraction (XRD) : Resolve crystal structure for absolute configuration validation .

Q. What in vitro models are suitable for preliminary neuropharmacological evaluation?

- Methodological Answer :

- Receptor Binding Assays : Target serotonin (5-HT) or dopamine receptors (D) due to structural similarity to piperazine-containing psychotropics.

- Enzyme Inhibition Studies : Test against monoamine oxidase (MAO) or acetylcholinesterase using fluorometric assays .

Q. How do structural modifications (e.g., fluorophenyl vs. chlorophenyl) alter biological activity in pyrrolidine-2,5-dione derivatives?

- Methodological Answer :

- Electron-Withdrawing Groups (e.g., -F): Enhance binding to hydrophobic enzyme pockets (e.g., aromatase IC = 23.8 µM vs. 20.0 µM for aminoglutethimide) .

- Bulkier Substituents : Reduce bioavailability due to increased logP; optimize via hydrophilic prodrug strategies .

Advanced Research Questions

Q. How can computational quantum chemistry guide reaction optimization for this compound?

- Methodological Answer :

- Reaction Path Search : Use density functional theory (DFT) to model transition states and identify energy barriers (e.g., B3LYP/6-31G* basis set).

- Machine Learning : Train models on reaction databases to predict optimal solvents (e.g., DMF vs. THF) and catalysts (e.g., Pd/C).

- Feedback Loops : Integrate experimental data (e.g., HPLC purity) into computational workflows to refine predictions .

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Methodological Answer :

- Assay Standardization : Control variables (e.g., cell line viability assays: MTT vs. resazurin).

- Meta-Analysis : Compare IC values across analogs (e.g., 4-fluorophenyl vs. 3-chlorophenyl derivatives) to identify substituent trends.

- Structural Dynamics : Use molecular dynamics simulations to assess binding mode variations under physiological conditions .

Q. How can Design of Experiments (DOE) optimize synthetic yield and purity?

- Methodological Answer :

- Factorial Design : Vary factors like temperature (60–100°C), reaction time (12–24 hr), and stoichiometry (1:1–1:2).

- Response Surface Methodology (RSM) : Model interactions between factors to maximize yield (e.g., 80% at 80°C, 18 hr, 1:1.5 ratio).

- Validation : Confirm robustness via triplicate runs and ANOVA analysis .

Q. What methodologies improve pharmacokinetic properties, such as bioavailability?

- Methodological Answer :

- LogP Optimization : Introduce polar groups (e.g., -OH, -COOH) via ester prodrugs to enhance solubility.

- Metabolic Stability : Assess cytochrome P450 metabolism using liver microsomes; modify benzylpiperazine substituents to reduce clearance.

- In Silico ADMET : Predict absorption/distribution using software like SwissADME or ADMETLab .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.